molecular formula C11H9NO2 B6365753 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% CAS No. 1258616-21-5

5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6365753
CAS RN: 1258616-21-5
M. Wt: 187.19 g/mol
InChI Key: RCWIVJWPTPHGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxyphenyl)-3-hydroxypyridine (5-HPP) is a highly reactive compound that has been used in a variety of scientific research applications. 5-HPP is a heterocyclic compound that contains three hydroxyl groups, which makes it an ideal candidate for use in chemical synthesis, especially in the field of organic chemistry. 5-HPP is also known for its ability to act as an antioxidant, as well as its ability to interact with other compounds to form adducts.

Scientific Research Applications

5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the study of the structure and function of enzymes, the synthesis of organic compounds, and the study of the effects of drugs on the body. 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed that 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% acts as an antioxidant, scavenging free radicals and preventing them from damaging cells and tissues. 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% also interacts with other compounds to form adducts, which can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% has been shown to have anti-inflammatory and antioxidant effects. 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% has also been shown to have anti-cancer and anti-diabetic effects. In addition, 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% has been shown to have neuroprotective effects, as well as the potential to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% is highly reactive, making it an ideal candidate for use in organic synthesis. 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to the use of 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% can react with other compounds to form adducts, which can interfere with the desired reaction. In addition, 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.

Future Directions

There are a variety of potential future directions for research on 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95%. One potential direction is to further explore the biochemical and physiological effects of 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% in animal and human studies. In addition, further research could be conducted on the mechanism of action of 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95%, as well as the potential for 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% to be used in the synthesis of pharmaceuticals. Finally, more research could be conducted on the advantages and limitations of using 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments, as well as potential methods for obtaining larger quantities of 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% for use in large-scale experiments.

Synthesis Methods

5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% can be synthesized by a variety of methods, including the reaction of 3-hydroxyphenylacetic acid with 2-chloro-3-hydroxy-pyridine in the presence of sodium hydroxide. This reaction yields 5-(3-Hydroxyphenyl)-3-hydroxypyridine, 95% in high yields. Other methods of synthesis include the reaction of 3-hydroxy-phenylacetic acid with 2-chloro-3-hydroxy-pyridine in the presence of an acid catalyst, such as sulfuric acid, or the reaction of 3-hydroxy-phenylacetic acid with 2-chloro-3-hydroxy-pyridine in the presence of an alkaline catalyst, such as potassium hydroxide.

properties

IUPAC Name

5-(3-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12-6-9/h1-7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWIVJWPTPHGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682527
Record name 5-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258616-21-5
Record name 5-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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